molecular formula C8H7BrF2 B1304718 2,3-Difluoro-4-methylbenzyl bromide CAS No. 261763-43-3

2,3-Difluoro-4-methylbenzyl bromide

Cat. No.: B1304718
CAS No.: 261763-43-3
M. Wt: 221.04 g/mol
InChI Key: YAPOYZMZHWXAOX-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzyl bromide: is an organic compound with the molecular formula C8H7BrF2 and a molecular weight of 221.04 g/mol . It is also known by its IUPAC name, 1-(bromomethyl)-2,3-difluoro-4-methylbenzene . This compound is characterized by the presence of two fluorine atoms and one bromine atom attached to a benzene ring, along with a methyl group. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,3-Difluoro-4-methylbenzyl bromide typically involves the bromination of 2,3-difluoro-4-methyltoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a solvent like carbon tetrachloride (CCl4) and are conducted at room temperature .

Industrial Production Methods:

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylbenzyl bromide involves its reactivity towards nucleophiles. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the substitution of the bromine atom . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Properties

IUPAC Name

1-(bromomethyl)-2,3-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPOYZMZHWXAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378912
Record name 2,3-Difluoro-4-methylbenzyl bromide
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Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-43-3
Record name 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-43-3
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